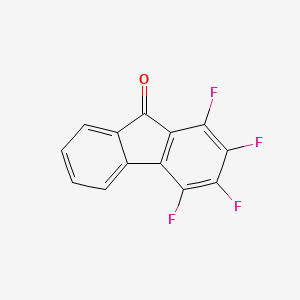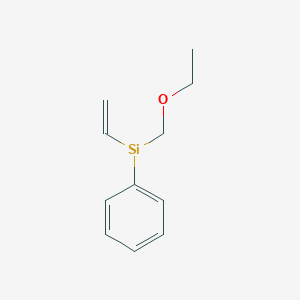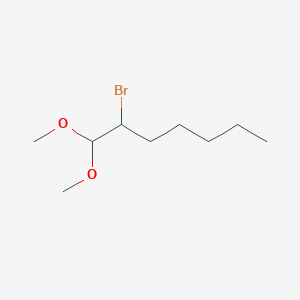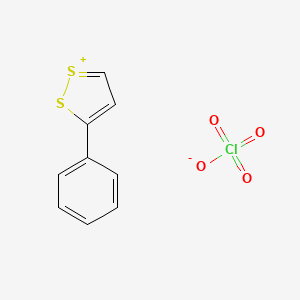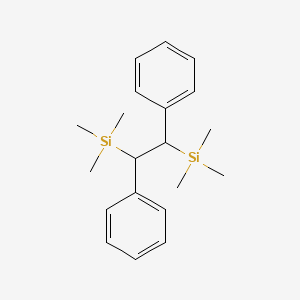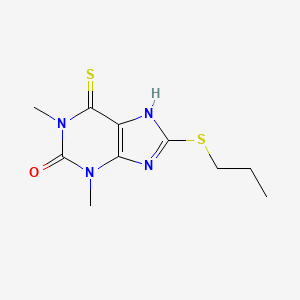![molecular formula C27H45N3O B14720969 2,4,6-Tris[(cyclohexylamino)methyl]phenol CAS No. 6642-18-8](/img/structure/B14720969.png)
2,4,6-Tris[(cyclohexylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[(cyclohexylamino)methyl]phenol is an organic compound characterized by the presence of three cyclohexylamino groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(cyclohexylamino)methyl]phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to maximize yield and minimize impurities. The reaction is usually conducted in a reactor under vacuum to remove water produced during the reaction .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[(cyclohexylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Tris[(cyclohexylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in various chemical processes.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(cyclohexylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the amino groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris[(dimethylamino)methyl]phenol
- 2,4,6-Tris[(ethylamino)methyl]phenol
- 2,4,6-Tris[(propylamino)methyl]phenol
Uniqueness
2,4,6-Tris[(cyclohexylamino)methyl]phenol is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and stability compared to similar compounds with smaller alkyl groups .
Properties
CAS No. |
6642-18-8 |
|---|---|
Molecular Formula |
C27H45N3O |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
2,4,6-tris[(cyclohexylamino)methyl]phenol |
InChI |
InChI=1S/C27H45N3O/c31-27-22(19-29-25-12-6-2-7-13-25)16-21(18-28-24-10-4-1-5-11-24)17-23(27)20-30-26-14-8-3-9-15-26/h16-17,24-26,28-31H,1-15,18-20H2 |
InChI Key |
NDPKKBMWWCJNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=C(C(=C2)CNC3CCCCC3)O)CNC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


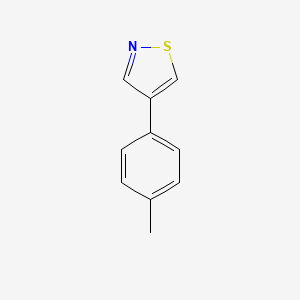
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
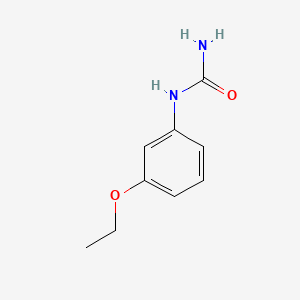
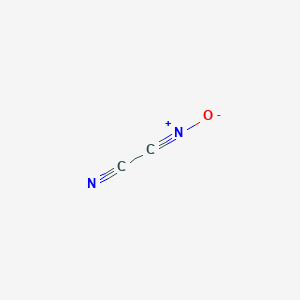
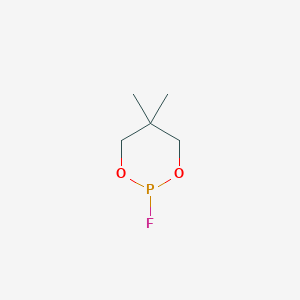
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

